![molecular formula C30H28N4O3S3 B2566092 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 489470-35-1](/img/structure/B2566092.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a N-methyl-N-phenylsulfamoyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and tetrahydrothieno[2,3-c]pyridin-2-yl groups suggests that the compound may have interesting photophysical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzo[d]thiazol-2-yl group is known to participate in various reactions, including hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazol-2-yl group could potentially impact the compound’s absorbance and fluorescence properties .Scientific Research Applications
Transfer Hydrogenation of Ketones
The compound has been used in the synthesis of carboxamide carbonyl-ruthenium (ii) complexes, which have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .
Structural and Mechanistic Studies
The compound has been used in detailed structural and mechanistic studies of carboxamide carbonyl-ruthenium (ii) complexes . These studies have been instrumental in understanding the properties and behaviors of these complexes .
3. Excited State Hydrogen Bond and Proton Transfer The compound has been used in the study of excited state hydrogen bonds and proton transfers . The study found that the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .
Solvent Effects
The compound has been used in the study of solvent effects on photophysical phenomena . The study found that the degree of charge transfer gradually increased with an increase in solvent polarity .
Optoelectronics and Analytical Tools
Understanding the mechanism of solvent effects on the compound can help to develop new products in optoelectronics and analytical tools .
Synthesis of Organophosphorus Heterocycles
The compound has been used in the synthesis of organophosphorus heterocycles . This protocol provides a simple and direct pathway to organophosphorus heterocycles in good yields under mild conditions .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWMOILBNCFPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.